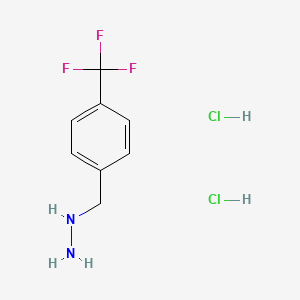

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFVUIMVZRDACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

Abstract: This document provides an in-depth technical overview of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride, a key chemical intermediate in modern drug discovery and organic synthesis. The guide covers its fundamental physicochemical properties, detailed synthesis methodologies, and significant applications, with a focus on its role in developing novel therapeutic agents. We will explore the causality behind experimental choices, from synthetic route selection to analytical validation and safe handling protocols. This whitepaper is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks.

Introduction: The Strategic Importance of a Fluorinated Building Block

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a hydrazine derivative of significant interest in medicinal and organic chemistry.[1] Its structure is characterized by a benzylhydrazine core substituted with a trifluoromethyl (-CF₃) group at the para-position of the benzene ring. The compound is typically supplied as a stable dihydrochloride salt, which significantly enhances its handling properties and aqueous solubility compared to the free base.[1]

The strategic value of this molecule stems from the trifluoromethyl group. The incorporation of a -CF₃ moiety is a well-established strategy in modern drug design to modulate a molecule's pharmacological profile.[2] This group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to improve binding affinity to biological targets.[1][3] Consequently, (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride serves as a critical starting material for synthesizing a wide array of complex molecules with potential therapeutic applications, from enzyme inhibitors to novel agrochemicals.[1][3][4]

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. The properties of (4-(Trifluoromethyl)benzyl)hydrazine and its common salt forms are summarized below. This guide focuses on the dihydrochloride salt, as specified.

| Property | Data | Source(s) |

| Chemical Name | (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride | [1] |

| CAS Number | 1349718-18-8 | [1] |

| Molecular Formula | C₈H₉F₃N₂ · 2HCl | [1] |

| Molecular Weight | 263.08 g/mol | [1] |

| IUPAC Name | [4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | [5] |

| InChI Key | VMFVUIMVZRDACD-UHFFFAOYSA-N | [1] |

| Physical Form | White to off-white solid, powder, or flakes | [6] |

| Storage Conditions | 2-8°C, under an inert atmosphere, protected from moisture | [1] |

| Related CAS Numbers | 2924-77-8 (Free Base), 74195-71-4 (Monohydrochloride) | [5][7] |

Synthesis Methodologies: A Tale of Two Precursors

The synthesis of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can be approached from two primary, industrially relevant starting materials. The choice of route often depends on precursor availability, cost, and desired scale.

Route A: Diazotization-Reduction of 4-(Trifluoromethyl)aniline

This classic approach builds the hydrazine functionality from an aniline precursor. It is a well-documented method, referenced in patent literature, ensuring its scalability.[1]

Protocol:

-

Diazotization: 4-(Trifluoromethyl)aniline is dissolved in an acidic aqueous medium (e.g., hydrochloric acid). The solution is cooled to 0–5°C. A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Reduction: The freshly prepared diazonium salt solution is then treated with a suitable reducing agent. Stannous chloride (SnCl₂) or sodium sulfite are commonly used to reduce the diazonium group to a hydrazine.[1] This step must be carefully controlled to avoid over-reduction or side reactions.

-

Salt Formation & Isolation: Following the reduction, the resulting hydrazine free base is treated with excess hydrochloric acid. This protonates both nitrogen atoms, forming the stable dihydrochloride salt, which typically crystallizes from the solution, enhancing its purity and ease of isolation.[1]

Route B: Reductive Amination of 4-(Trifluoromethyl)benzaldehyde

This alternative route constructs the target molecule from a benzaldehyde precursor, building the C-N bond first, followed by reduction.

Protocol:

-

Hydrazone Formation: 4-(Trifluoromethyl)benzaldehyde is reacted with hydrazine hydrate in a suitable solvent such as methanol or tetrahydrofuran (THF) at room temperature.[1][8] This condensation reaction forms the corresponding hydrazone intermediate.

-

Catalytic Hydrogenation: The C=N double bond of the hydrazone is then reduced to a single bond. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (e.g., ~50 psi).[1][8] The reaction is often run at a moderate temperature (e.g., 35°C) to ensure complete conversion.[8]

-

Conversion to Dihydrochloride: The resulting (4-(Trifluoromethyl)benzyl)hydrazine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final dihydrochloride salt, ensuring stability and ease of handling.[1]

Applications in Scientific Research and Development

The utility of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride lies in its versatility as a precursor for molecules with diverse biological activities.

-

Medicinal Chemistry Keystone: The primary application is in drug discovery.[9] Its derivatives have been investigated for a range of therapeutic targets. The trifluoromethyl group often imparts favorable properties, making the resulting compounds promising candidates for further development.[1]

-

Enzyme Inhibition: Derivatives have shown significant activity as enzyme inhibitors.[3] Notably, they have been used to synthesize compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's.[1][3]

-

Antimicrobial and Agrochemical Development: The structural motif is also explored in the development of new antimicrobial agents and agrochemicals.[1][4] Similar hydrazine-containing structures are investigated for their potential as herbicides, insecticides, or fungicides.[4]

Analytical Characterization Protocol

Verifying the identity, purity, and stability of the compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.

Example Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a reverse-phase C18 column with a UV detector. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary standard.

-

Analysis: Inject the standards and sample onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).[10]

-

Data Interpretation: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram. The identity is confirmed by matching the retention time with that of the reference standard.

Other essential analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]

Safety, Handling, and Storage

Due to its classification as a toxic substance, strict adherence to safety protocols is mandatory.

| Safety Aspect | Guideline | Source(s) |

| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life. | [11] |

| Handling | Work in a well-ventilated area, preferably under a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke in the work area. | [12][13] |

| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place. Keep under an inert atmosphere (e.g., argon or nitrogen) as the compound is moisture-sensitive and hygroscopic. Keep locked up or in an area accessible only to authorized personnel. | [1] |

| First Aid | Inhalation: Move to fresh air; seek immediate medical attention. Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water. Call a physician. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Call an ophthalmologist. Ingestion: Give water to drink (two glasses at most). Seek immediate medical advice. | [14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [11] |

Conclusion

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride (CAS: 1349718-18-8) is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its unique combination of a reactive hydrazine moiety and a strategically placed trifluoromethyl group provides a powerful platform for synthesizing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in their scientific endeavors.

References

- (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride - CAS 1349718-18-8. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELZKgUDKvPD2dXX4eVWCgdPgVmYxmmtJKyTfxvjgLTnkPTouZxtZNWRCnyJIiVAdU5VtongDEgtYm4-_2Z1bilfVBxRhfjSZ2FES_1aWdICfitbmVDgsDs2axCj7z1C68Sf2ZTZw==]

- Safety Data Sheet - (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzhRcPb57RambaFYV9JZtHp6AJ2jUXnFFhIwlMydl8OBlqCv8d_GnkwDHZ0-T77aBuZJkpPzzQIljHOuc1LNSx8fsH5q4eowJuCth0x2mdjwTZlGYAvLbjm07ehH7eOdU340JWiTrv]

- (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride | 1427416-69-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e07c74]

- (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride. CHIRALEN. [URL: https://www.chiralen.com/product/3793266.html]

- (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride | 1427416-69-0. Benchchem. [URL: https://www.benchchem.com/product/b1455631]

- Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjRMagb2qyJ9SRqI_DgIaWSYOElEQ8h2-JfSLK2IQhHvMGgxMrMGK55OQAm9FEKIwXnjWPtBo6wWBQ7C1enXpQucvgLHWHJ6kwQNxG9uH9_8CLlFE5sw1D1bVWqnv8OJhQBPL_hOjKTjN0BekY]

- Safety Data Sheet - 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=B24823&productDescription=1-METHYL-1-%5B2-NITRO-4-%5BTRIFLUOROMETHYL%5DPHENYL%5DHYDRAZINE+97%25+1G&vendorId=VN00033897&countryCode=US&language=en]

- (4-(Trifluoromethyl)benzyl)hydrazine. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/52973]

- (4-(Trifluoromethyl)benzyl)hydrazine hydrochloride. Kemix Pty Ltd. [URL: https://www.kemix.com.au/product/4-trifluoromethylbenzylhydrazine-hydrochloride/]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Google Patents. [URL: https://patents.google.

- Safety Data Sheet - Hydrazine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCP2zlJ2C5_juGXwzKxxnzoDLK5Bzm68MjOuuoW4uP9iyDzA06yKGrUn2WWUwCIU5kE-G0ANZf1SSC0pxj49Puns8-DxUDL9cBdXizcQ4BbYAmjNaIFsUwAW-oy9r2_3Gx5ZnyGyx8pfEVSKTxmfNY6xQPZ1ygcuOKaeCH0ahoWg==]

- (4-TRIFLUOROMETHYL-BENZYL)-HYDRAZINE Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/2924-77-8.html]

- Buy (4-(Trifluoromethyl)benzyl)hydrazine | 2924-77-8. Smolecule. [URL: https://www.smolecule.com/cas-2924-77-8.html]

- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0001]

- Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmpc_kDWhb_4LHm5LN0Whak6JkJaH5tcPcR4y_xgyiQYPHReZj15V03N-r0DoBPID7IJApRB8OLJM6SN3aLtVzOVuV9IusOUHPzvpbC8IKX-jLxmOgDkMUvojr2r7qXyilokPIc4L8GAKOWzYX]

- 4-(Trifluoromethyl)benzhydrazide 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/539171]

- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. Google Patents. [URL: https://patents.google.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1574.pdf]

- 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. Synquest Labs. [URL: https://www.synquestlabs.

- Building blocks | Bioactive small molecules. ChemScene. [URL: https://www.chemscene.com/]

- 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96%. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641491]

- HYDRAZINE Method no.: 20. OSHA. [URL: https://www.osha.gov/sites/default/files/methods/t-020-fv-01-8009-m.pdf]

Sources

- 1. (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride - CAS 1349718-18-8 [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Buy (4-(Trifluoromethyl)benzyl)hydrazine | 2924-77-8 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. (4-(Trifluoromethyl)benzyl)hydrazine | C8H9F3N2 | CID 52973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H32340.09 [thermofisher.com]

- 7. kemix.com.au [kemix.com.au]

- 8. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride chemical properties

An In-Depth Technical Guide to (4-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

Introduction: A Strategic Intermediate in Modern Chemistry

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a specialized hydrazine derivative that has garnered significant attention as a versatile building block in organic and medicinal chemistry.[1] Its structure is characterized by a benzyl group substituted at the para-position with a trifluoromethyl (-CF₃) moiety, supplied as a stable dihydrochloride salt. This configuration is not accidental; it is a strategic design that imparts desirable physicochemical properties crucial for drug discovery and fine chemical synthesis. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance critical drug-like properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The dihydrochloride salt form improves the compound's stability, handling, and solubility in polar solvents, making it a highly practical reagent for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in the field.

Core Chemical and Physical Properties

The utility of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride stems from its unique molecular architecture. The electron-withdrawing nature of the -CF₃ group significantly influences the reactivity of the aromatic ring and the adjacent benzylic position.

| Property | Value | Source |

| IUPAC Name | [4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | [1] |

| CAS Number | 1349718-18-8 | [1] |

| Molecular Formula | C₈H₉F₃N₂ · 2HCl (or C₈H₁₁Cl₂F₃N₂) | [1] |

| Molecular Weight | 263.08 g/mol | [1] |

| Appearance | Solid | |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark, dry place | [1] |

Synthesis and Manufacturing Protocols

The synthesis of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is primarily achieved through two well-established routes, each with distinct advantages. The choice of method often depends on the available starting materials, scalability, and desired purity.

Method 1: Diazotization-Reduction from 4-(Trifluoromethyl)aniline

This classic approach leverages the reactivity of anilines to form diazonium salts, which are then reduced to the corresponding hydrazine. This method is well-documented and reliable for producing high-purity material.[1]

Experimental Protocol:

-

Diazotization: 4-(Trifluoromethyl)aniline is dissolved in an acidic aqueous solution (e.g., hydrochloric acid). The solution is cooled to 0–5°C in an ice bath.[1]

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while vigorously stirring, maintaining the temperature below 5°C to form the diazonium salt.

-

Reduction: The resulting diazonium salt solution is then slowly added to a pre-cooled solution of a reducing agent, such as sodium sulfite or stannous chloride.[1] This step must be carefully controlled to prevent side reactions.

-

Salt Formation: Upon completion of the reduction, the reaction mixture is treated with concentrated hydrochloric acid to precipitate the (4-(Trifluoromethyl)benzyl)hydrazine as its dihydrochloride salt.[1]

-

The solid product is isolated by filtration, washed with a cold solvent (e.g., absolute ethanol), and dried under vacuum.[3]

Caption: Workflow for Diazotization-Reduction Synthesis.

Method 2: Reductive Amination via Hydrazone Intermediate

This alternative route begins with 4-(trifluoromethyl)benzaldehyde and offers benefits in terms of milder reaction conditions and operational simplicity.[1][4]

Experimental Protocol:

-

Hydrazone Formation: 4-(Trifluoromethyl)benzaldehyde is reacted with hydrazine hydrate in a suitable solvent like methanol or tetrahydrofuran (THF) at room temperature to form the corresponding hydrazone intermediate.[1][4]

-

Catalytic Hydrogenation: The isolated hydrazone is then subjected to catalytic hydrogenation. This is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (e.g., 50 psi).[1][4] The reaction is run at a moderate temperature (e.g., 20–50°C) until the C=N double bond is fully reduced.[1][4]

-

Salt Formation: After filtering off the catalyst, the resulting hydrazine free base is treated with hydrochloric acid to yield the final dihydrochloride salt.[1]

Caption: Workflow for Reductive Amination Synthesis.

| Synthesis Method | Starting Material | Key Advantages | Key Limitations |

| Diazotization-Reduction | 4-(Trifluoromethyl)aniline | Well-established, uses simple reagents.[1] | Requires strict low-temperature control; potential for side reactions.[1] |

| Reductive Amination | 4-(Trifluoromethyl)benzaldehyde | Mild conditions, clean reaction profile, high yields.[1] | Requires handling of hydrogen gas and a precious metal catalyst (Pd/C).[1] |

Chemical Reactivity and Applications

The synthetic value of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride lies in the reactivity of its hydrazine moiety, which serves as a powerful nucleophile and a precursor to various functional groups.

Key Reactions

-

Condensation Reactions: It readily reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of its utility, providing a gateway to more complex heterocyclic structures that are prevalent in pharmaceuticals.[2]

-

Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced under specific conditions to yield amine derivatives, further expanding its synthetic potential.[1]

-

Cyclization Reactions: As a 1,2-dinucleophile, it is an ideal starting material for synthesizing five- and six-membered heterocyclic rings, such as pyrazoles and pyridazines, which are common scaffolds in medicinal chemistry.

Applications in Drug Discovery and Development

The trifluoromethyl group is key to the compound's value in pharmacology. It enhances lipophilicity, which can improve a drug's ability to cross cell membranes, and it often blocks metabolic pathways, increasing the compound's half-life in the body.

-

Enzyme Inhibition: Derivatives have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] These enzymes are critical targets in the research and treatment of neurodegenerative diseases like Alzheimer's. The trifluoromethyl group often enhances the binding affinity of these inhibitors to their target enzymes.[1]

-

Antimicrobial Agents: The scaffold has been used to develop compounds with significant antimicrobial properties. Research has shown efficacy in preclinical models against challenging pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1]

Safety, Handling, and Storage

As with all hydrazine derivatives, proper safety protocols are essential when handling (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride. It is intended for research use only.[1]

| Hazard Statements (H-Phrases) | Precautionary Statements (P-Phrases) |

| H302: Harmful if swallowed.[5] | P261: Avoid breathing dust/fumes.[5] |

| H315: Causes skin irritation.[5] | P270: Do not eat, drink or smoke when using this product.[5] |

| H319: Causes serious eye irritation.[5] | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5] |

| H335: May cause respiratory irritation.[5] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated area or under a chemical fume hood.[5][7]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

-

Avoid generating dust and aerosols during handling.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry place at 2-8°C.[1]

-

The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to maintain its stability.[1]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[8]

-

In case of eye contact: Rinse cautiously with water for at least 15 minutes.[7][8]

-

If inhaled: Move the person to fresh air.[7]

-

If swallowed: Rinse mouth and seek immediate medical attention.

Conclusion

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. The combination of the reactive hydrazine group, the stabilizing dihydrochloride salt, and the pharmacologically advantageous trifluoromethyl moiety makes it an invaluable intermediate. Its well-defined synthesis routes and versatile reactivity profile ensure its continued importance in the synthesis of novel therapeutics, agrochemicals, and other high-value chemical entities. For researchers and drug development professionals, a thorough understanding of its properties is essential for unlocking its full synthetic potential.

References

-

Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Cole-Parmer. [Link]

-

(4-(Trifluoromethyl)benzyl)hydrazine. PubChem, National Center for Biotechnology Information. [Link]

-

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride. Kemix Pty Ltd. [Link]

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

(1-(p-trifluoromethyl)benzyl)hydrazine hydrochloride. PubChemLite. [Link]

-

4-Trifluoromethoxy-benzyl-hydrazine. LookChem. [Link]

-

Supporting Information for Sonogashira coupling. The Royal Society of Chemistry. [Link]

- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI. [Link]

-

Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH). [Link]

-

The Role of (4-Methoxybenzyl)hydrazine Dihydrochloride in Modern Synthesis. Dakota Ingredients. [Link]

Sources

- 1. (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride - CAS 1349718-18-8 [benchchem.com]

- 2. Buy (4-(Trifluoromethyl)benzyl)hydrazine | 2924-77-8 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (4-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

Abstract

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride (CAS No: 1349718-18-8) is a pivotal building block in contemporary organic and medicinal chemistry.[1] The strategic incorporation of a trifluoromethyl group offers significant advantages, notably enhancing the lipophilicity and metabolic stability of derivative compounds, making it a reagent of high interest for drug development and agrochemical research.[1] Derivatives have been explored for their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases.[1][2][3] This guide provides a comprehensive, in-depth exploration of the most robust and widely adopted synthetic route to this compound: a three-step sequence involving hydrazone formation, catalytic hydrogenation, and salt formation. The narrative emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and outlines critical parameters for process control and product validation, tailored for researchers and professionals in chemical development.

Introduction and Strategic Importance

The value of (4-(Trifluoromethyl)benzyl)hydrazine lies in the unique physicochemical properties imparted by the para-substituted trifluoromethyl (-CF₃) group. This electron-withdrawing moiety significantly alters the electronic profile of the benzyl ring and provides a metabolically stable, lipophilic handle. Consequently, this reagent serves as a crucial intermediate for synthesizing complex molecules where enhanced bioavailability and resistance to metabolic degradation are desired.[1] The final product is typically isolated as a stable dihydrochloride salt, which improves its handling, storage, and solubility in polar solvent systems.[1] Proper storage requires an inert atmosphere at 2-8°C to ensure long-term stability.[1]

This guide focuses on the reductive amination pathway, a reliable and scalable method that proceeds in high yield from readily available starting materials.

Overview of the Synthetic Pathway

The synthesis is efficiently executed in a three-step sequence starting from 4-(trifluoromethyl)benzaldehyde.

-

Hydrazone Formation: Condensation of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.

-

Catalytic Hydrogenation: Reduction of the C=N double bond of the hydrazone using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield the free base, (4-(trifluoromethyl)benzyl)hydrazine.

-

Salt Formation: Treatment of the hydrazine free base with hydrochloric acid to precipitate the stable (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride salt.

Caption: Overall synthetic route to the target compound.

Detailed Experimental Protocols and Mechanistic Rationale

Step 1: Synthesis of 4-(Trifluoromethyl)benzaldehyde Hydrazone

This initial step involves the nucleophilic addition of hydrazine to the carbonyl carbon of the aldehyde, followed by dehydration to form the stable hydrazone C=N bond.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer, add 4-(trifluoromethyl)benzaldehyde (1.0 eq).

-

Dissolve the aldehyde in a suitable solvent such as methanol or tetrahydrofuran (THF) (approx. 5-10 mL per gram of aldehyde).[1][4]

-

Add hydrazine hydrate (1.1-1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction for the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone intermediate can often be carried forward to the next step without isolation. Alternatively, it can be isolated by removing the solvent under reduced pressure.

Causality and Expertise:

-

Mechanism: The reaction proceeds via a standard acid-catalyzed mechanism for imine/hydrazone formation, even without the addition of an external acid catalyst.[5][6] Trace acidic impurities or the amphiprotic nature of the solvent can facilitate the initial protonation of the carbonyl oxygen, enhancing its electrophilicity. Hydrazine, a potent nucleophile, then attacks the carbonyl carbon. A subsequent proton transfer and elimination of a water molecule drives the reaction to completion.[5][7][8]

-

Reagent Choice: Hydrazine hydrate is a convenient and potent source of hydrazine. A slight excess is used to ensure complete conversion of the aldehyde. The reaction is typically performed at room temperature, as the activation energy for hydrazone formation is relatively low.[1][4]

-

Solvent System: Methanol and THF are excellent choices as they readily dissolve both the aldehyde starting material and the hydrazine hydrate, creating a homogeneous reaction environment.

Step 2: Catalytic Hydrogenation of the Hydrazone Intermediate

This is the critical reduction step where the C=N bond is converted to a C-N single bond, forming the benzylhydrazine core structure.

Protocol:

-

Transfer the solution/residue containing the 4-(trifluoromethyl)benzaldehyde hydrazone from Step 1 into a pressure-rated hydrogenation vessel.

-

Dilute with methanol if necessary.

-

Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the hydrazone). The catalyst should be handled with care, especially when dry, as it can be pyrophoric. It is best to add it as a slurry in the reaction solvent.

-

Seal the vessel, purge it several times with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas to a pressure of approximately 50 psi.[1][4]

-

Stir the mixture vigorously at a temperature between 20-50°C (a slightly elevated temperature of 35°C is often optimal).[1][4]

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: Never allow the catalyst on the filter paper to dry completely in the air, as it can ignite. Keep the filter cake wet with solvent during and after filtration.

-

Rinse the filter cake with additional methanol to ensure complete recovery of the product.

-

The resulting filtrate contains the (4-(trifluoromethyl)benzyl)hydrazine free base.

Causality and Expertise:

-

Mechanism: In catalytic hydrogenation, the surface of the palladium metal catalyst adsorbs hydrogen gas, dissociating it into reactive hydrogen atoms.[9][10] The hydrazone's C=N double bond also coordinates to the metal surface. The adsorbed hydrogen atoms are then transferred sequentially to the carbon and nitrogen atoms of the double bond, resulting in its reduction.[9][10]

-

Catalyst and Conditions: Pd/C is the catalyst of choice due to its high activity and efficiency in reducing imine and hydrazone functionalities under mild conditions.[1] A pressure of ~50 psi and a temperature of 20-50°C provide a good balance between reaction rate and safety, minimizing potential side reactions.[1][4] Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

Step 3: Formation of the Dihydrochloride Salt

The final step involves converting the synthesized free base, which may be an oil or an unstable solid, into a stable, crystalline, and easy-to-handle solid.

Protocol:

-

Transfer the methanol filtrate from Step 2 to a clean flask.

-

Cool the solution in an ice bath (0-5°C).

-

While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol/ether) until the solution is strongly acidic (pH < 2).

-

The dihydrochloride salt will precipitate as a white or off-white solid.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities and residual acid.

-

Dry the product under vacuum to yield (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride.

Causality and Expertise:

-

Self-Validating System: The formation of a salt serves two primary purposes. First, both nitrogen atoms in the hydrazine moiety are basic and can be protonated. The resulting dihydrochloride salt is significantly more stable than the free base, which can be susceptible to air oxidation.[1] Second, the salt is typically a crystalline solid with lower solubility in organic solvents than the free base, which facilitates its isolation and purification by simple filtration.[1]

Caption: Step-by-step experimental workflow diagram.

Data Summary and Product Characterization

The following table summarizes typical reaction parameters. Yields are generally high, often ranging from 70% to over 90% for the overall process.[1]

| Parameter | Step 1: Hydrazone Formation | Step 2: Hydrogenation | Step 3: Salt Formation |

| Key Reagents | 4-(CF₃)benzaldehyde, Hydrazine Hydrate | Hydrazone, H₂, Pd/C | Hydrazine free base, HCl |

| Solvent | Methanol or THF | Methanol | Methanol / Ether |

| Temperature | Room Temperature | 20 - 50 °C | 0 - 5 °C |

| Pressure | Atmospheric | ~50 psi | Atmospheric |

| Typical Duration | 2 - 4 hours | 4 - 8 hours | 1 hour |

| Workup | Direct use or solvent removal | Catalyst filtration | Product filtration & drying |

Product Characterization: The final product, (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride, should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₈H₁₀Cl₂F₃N₂

-

Molecular Weight: 263.08 g/mol

-

NMR Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons (typically two doublets in the ~7.5-7.8 ppm region), the benzylic CH₂ protons, and broad signals for the NH₂ and NH₂⁺ protons.

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group.[11]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base (190.17 g/mol ).[12]

-

Purity Analysis (HPLC/LC-MS): To determine the purity and identify any potential impurities, such as unreacted starting materials or over-reduction products.[1]

Safety and Handling Considerations

-

Hydrazine Hydrate: This reagent is toxic, corrosive, and a suspected carcinogen.[13] It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15] Due to its water solubility, spills can be flushed with ample water.[14]

-

Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously upon contact with air.[13] It should always be handled as a wet paste or slurry. The filter cake from the reaction must be kept wet and disposed of properly.

-

Hydrogen Gas: Hydrogen is highly flammable. Hydrogenation reactions must be conducted in appropriate pressure-rated equipment, away from ignition sources, and in a well-ventilated area.

References

-

Freeman, C. G., & McEwan, M. J. (2004). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. Journal of the American Society for Mass Spectrometry, 15(7), 995-1002. [Link]

-

Hydrazone Formation. Química Orgánica. [Link]

-

Deperasińska, I., & Orwat, M. (2018). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Molecules, 23(9), 2146. [Link]

-

How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange. [Link]

-

Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. [Link]

-

Zhang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3676–3681. [Link]

-

Vo, T. H., et al. (2020). Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones. Organic Letters, 22(19), 7562–7566. [Link]

-

Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. R Discovery. [Link]

-

Catalytic Hydrogenation Reaction & Mechanism. Study.com. [Link]

-

Catalytic Hydrogenation. Study.com Video. [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

(4-(Trifluoromethyl)benzyl)hydrazine. PubChem. [Link]

-

1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. [Link]

-

Fu, W., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10356-10363. [Link]

-

Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. [Link]

-

Safety precautions for hydrazine hydrate. Sciencemadness.org. [Link]

-

Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC. [Link]

- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

Safety and Handling of Hydrazine. DTIC. [Link]

-

Electronic Supplementary Information (ESI) for... The Royal Society of Chemistry. [Link]

-

Clark, D. E. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 24(12), 2736-2747. [Link]

-

C–H Trifluoromethylthiolation of aldehyde hydrazones. ResearchGate. [Link]

-

Electronic Supplementary Information (ESI) for... The Royal Society of Chemistry. [Link]

-

4-(Trifluoromethyl)benzaldehyde 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone. mzCloud. [Link]

-

Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. Chemical Communications. [Link]

Sources

- 1. (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride - CAS 1349718-18-8 [benchchem.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 5. Hydrazone Formation [quimicaorganica.org]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Hydrogenation Reaction & Mechanism - Video | Study.com [study.com]

- 10. Catalytic Hydrogenation Reaction & Mechanism - Lesson | Study.com [study.com]

- 11. rsc.org [rsc.org]

- 12. (4-(Trifluoromethyl)benzyl)hydrazine | C8H9F3N2 | CID 52973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide on the Core Mechanism of Action of (4-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Trifluoromethyl)benzyl)hydrazine is a hydrazine derivative of significant interest in medicinal chemistry.[1] While this specific molecule is not extensively characterized in public literature as an end-product drug, its structural motifs—the benzylhydrazine core and the trifluoromethyl group—provide a strong basis for predicting its mechanism of action. Hydrazine derivatives are well-documented as potent enzyme inhibitors, particularly of monoamine oxidases (MAO).[2][3][4][5] The trifluoromethyl substituent is a cornerstone of modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[6][7][8][9] This guide synthesizes the available information on related compounds to propose a primary mechanism of action for (4-(Trifluoromethyl)benzyl)hydrazine as a monoamine oxidase inhibitor. We will further detail the experimental protocols required to validate this hypothesis, providing a comprehensive roadmap for researchers investigating this and similar compounds.

Introduction: Deconstructing (4-(Trifluoromethyl)benzyl)hydrazine

(4-(Trifluoromethyl)benzyl)hydrazine is an organic compound featuring a benzylhydrazine core with a trifluoromethyl (-CF3) group at the para-position of the benzene ring.[10] It is typically supplied as a dihydrochloride salt to improve stability and solubility.[1] The biological activity of such a molecule can be logically inferred by examining its constituent parts:

-

The Benzylhydrazine Moiety: Benzylhydrazine and its derivatives have a well-established history as monoamine oxidase (MAO) inhibitors.[11][][13] MAOs are critical enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[14][15][16] Inhibition of MAOs increases the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative diseases like Parkinson's disease.[15][16][17] The hydrazine group (-NH-NH2) is highly reactive and can form covalent bonds with the flavin adenine dinucleotide (FAD) cofactor of MAO, leading to irreversible inhibition.[18]

-

The 4-(Trifluoromethyl) Group: The -CF3 group is a bioisostere often used to replace methyl or chloro groups in drug design.[19] Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the carbon-fluorine bond, confer several advantageous properties to a drug candidate.[6][8] These include:

-

Enhanced Metabolic Stability: Resistance to enzymatic breakdown, leading to a longer biological half-life.[6][7][8]

-

Increased Lipophilicity: Improved ability to cross cell membranes and the blood-brain barrier.[6][8]

-

Modulated Binding Affinity: The electronic properties of the -CF3 group can lead to stronger interactions with the target protein, increasing potency.[6][7][8]

-

Based on these foundational principles, the most probable mechanism of action for (4-(Trifluoromethyl)benzyl)hydrazine is the inhibition of monoamine oxidase , with the trifluoromethyl group enhancing its potency, selectivity, and pharmacokinetic profile.

Proposed Core Mechanism: Inhibition of Monoamine Oxidase

Monoamine oxidases are mitochondrial-bound enzymes that exist in two isoforms, MAO-A and MAO-B.[14][15][16] These isoforms have different substrate specificities and inhibitor sensitivities.[15][16] We hypothesize that (4-(Trifluoromethyl)benzyl)hydrazine acts as an inhibitor of one or both of these isoforms.

The proposed signaling pathway is as follows:

-

The compound enters the presynaptic neuron.

-

Inside the neuron, it binds to the active site of MAO located on the outer mitochondrial membrane.

-

This binding, likely irreversible, inactivates the enzyme.

-

Consequently, the degradation of monoamine neurotransmitters (e.g., dopamine) is blocked.

-

This leads to an accumulation of neurotransmitters in the presynaptic terminal, increasing their availability for release into the synaptic cleft.

Caption: Proposed MAO inhibition by (4-(Trifluoromethyl)benzyl)hydrazine.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized mechanism of action, a series of in vitro experiments are necessary. The following protocols provide a robust framework for this investigation.

In Vitro Monoamine Oxidase Inhibition Assay

This experiment will determine if (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride inhibits MAO-A and/or MAO-B and will quantify its potency (IC50). A variety of assay kits are commercially available, often utilizing a fluorometric or colorimetric probe to detect hydrogen peroxide, a byproduct of MAO activity.[14][17][20]

Experimental Workflow Diagram:

Caption: Workflow for in vitro MAO inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer from a 10X stock solution with deionized water.[14]

-

Reconstitute recombinant human MAO-A and MAO-B enzymes in Assay Buffer to the desired concentration.

-

Prepare a stock solution of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in Assay Buffer.

-

Prepare positive controls: Clorgyline (a specific MAO-A inhibitor) and Selegiline (a specific MAO-B inhibitor).[15][16]

-

Prepare a substrate working solution containing the MAO substrate (e.g., kynuramine or tyramine), horseradish peroxidase (HRP), and a suitable probe in Assay Buffer.[14][15][17]

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 10 µL of the diluted test compound solutions.

-

Include wells for a vehicle control (DMSO in assay buffer) and positive controls.

-

Add 40 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

-

Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[17]

-

Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

-

Enzyme Kinetics Study

To understand the mode of inhibition (e.g., competitive, non-competitive, or irreversible), a kinetic study should be performed. This involves measuring the rate of the enzymatic reaction at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Protocol:

-

Follow the general procedure for the in vitro MAO inhibition assay.

-

For each fixed concentration of (4-(Trifluoromethyl)benzyl)hydrazine, vary the concentration of the MAO substrate.

-

Measure the initial reaction velocity (V) for each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition.

Cell-Based Assays

To confirm the activity of the compound in a more biologically relevant system, cell-based assays can be employed. This often involves using cell lines that endogenously express MAO (e.g., neuroblastoma cell lines) or fibroblasts.[21]

Protocol Outline:

-

Culture the chosen cell line under standard conditions.

-

Lyse the cells to prepare a cell lysate containing the MAO enzymes.

-

Perform the MAO inhibition assay as described in section 3.1, using the cell lysate as the enzyme source.

-

Alternatively, treat intact cells with the compound for a specified period, then lyse the cells and measure the remaining MAO activity. This can provide insights into cell permeability.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical In Vitro MAO Inhibition Data

| Compound | Target | IC50 (µM) | Inhibition Type |

| (4-(Trifluoromethyl)benzyl)hydrazine | hMAO-A | Experimental Value | Determined from Kinetics |

| (4-(Trifluoromethyl)benzyl)hydrazine | hMAO-B | Experimental Value | Determined from Kinetics |

| Clorgyline (Control) | hMAO-A | ~0.01 | Irreversible |

| Clorgyline (Control) | hMAO-B | >100 | Irreversible |

| Selegiline (Control) | hMAO-A | >10 | Irreversible |

| Selegiline (Control) | hMAO-B | ~0.02 | Irreversible |

Interpretation of Results:

-

A low IC50 value indicates high potency.

-

A significant difference between the IC50 values for MAO-A and MAO-B would indicate selectivity for one isoform over the other. This is a critical parameter in drug development, as MAO-A inhibitors are typically used for depression, while MAO-B inhibitors are used for Parkinson's disease.[15][16]

-

The Lineweaver-Burk plot will elucidate the mechanism. For many hydrazine-based inhibitors, irreversible inhibition is expected.

Conclusion and Future Directions

The chemical structure of (4-(Trifluoromethyl)benzyl)hydrazine strongly suggests that its primary mechanism of action is the inhibition of monoamine oxidase. The benzylhydrazine core provides the reactive group for enzyme inactivation, while the trifluoromethyl moiety is predicted to enhance its drug-like properties. The experimental protocols detailed in this guide provide a clear and comprehensive path to rigorously test this hypothesis, determine the compound's potency and selectivity, and elucidate its kinetic profile.

Further research should focus on in vivo studies to assess the compound's pharmacokinetic and pharmacodynamic properties, as well as its efficacy in relevant animal models of neurological disorders. Additionally, investigating potential off-target effects is a crucial step in the drug development process. The insights gained from these studies will be invaluable for advancing (4-(Trifluoromethyl)benzyl)hydrazine or its derivatives as potential therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 21). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Retrieved from [Link]

-

Ferreira, R. J., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

- Gardner, T. S., Wenis, E., & Lee, J. (1959). Monoamine Oxidase Inhibitors—II. Some Amino and Dialkylaminobenzyl Hydrazines and their Acyl Derivatives. Journal of Medicinal and Pharmaceutical Chemistry, 1(3), 249–257.

- Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989.

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]

- van der Stelt, I., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Journal of Inherited Metabolic Disease, 44(3), 735-742.

- Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Springer Protocols.

- Google Patents. (n.d.). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...

-

PubMed. (n.d.). [Studies on monoamine oxidase inhibitors. II. 1-Benzyl-2-(1-phenyl-5-methyl-1,2,3-triazo-carbonyl)-hydrazine]. Retrieved from [Link]

-

Krátký, M., et al. (2021, February 13). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed. Retrieved from [Link]

- Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913-919.

- Kadiiska, M. B., et al. (2005). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology Mechanisms and Methods, 15(4), 261-272.

-

PubChem. (n.d.). (4-(Trifluoromethyl)benzyl)hydrazine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Retrieved from [Link]

Sources

- 1. (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride - CAS 1349718-18-8 [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. Buy (4-(Trifluoromethyl)benzyl)hydrazine | 2924-77-8 [smolecule.com]

- 11. pubs.acs.org [pubs.acs.org]

- 13. [Studies on monoamine oxidase inhibitors. II. 1-Benzyl-2-(1-phenyl-5-methyl-1,2,3-triazo-carbonyl)-hydrazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 16. evotec.com [evotec.com]

- 17. benchchem.com [benchchem.com]

- 18. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]

- 19. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 20. Monoamine Oxidase Assays [cellbiolabs.com]

- 21. Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (4-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

Introduction: The Critical Role of Solubility in Preclinical Research

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a versatile hydrazine derivative of significant interest in medicinal and organic chemistry.[1] Its structure, featuring a trifluoromethyl-substituted benzyl group, often enhances lipophilicity and metabolic stability in resulting compounds, making it a valuable building block for pharmaceutical development.[1] Supplied as a stable dihydrochloride salt, this form is intended to improve both handling and aqueous solubility.[1] For researchers in drug discovery and development, a thorough understanding of a compound's solubility is not merely a data point but a cornerstone of successful preclinical progression. Poor solubility can confound in vitro assay results, hinder formulation for in vivo studies, and ultimately lead to the failure of promising drug candidates.

This guide provides a comprehensive overview of the solubility characteristics of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride. While specific quantitative solubility data for this compound is not extensively available in public literature, this document will equip researchers with a robust framework for understanding its expected solubility profile, detailed protocols for its experimental determination, and the scientific rationale behind these methodologies.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂F₃N₂ | [2] |

| Molecular Weight | 263.08 g/mol | [1] |

| Form | White crystalline solid | Inferred from similar hydrazine salts[3] |

| Storage | 2-8°C, under inert atmosphere | [1] |

The presence of two hydrochloride moieties is critical; it significantly influences the compound's ionization state and, consequently, its solubility, particularly in aqueous media.

Anticipated Solubility Profile

Based on the structure of (4-(Trifluoromethyl)benzyl)hydrazine as a dihydrochloride salt, a qualitative solubility profile can be predicted. The protonation of the two nitrogen atoms in the hydrazine group to form the dihydrochloride salt drastically increases the polarity of the molecule, making it more amenable to dissolution in polar solvents.

-

Aqueous Solvents (e.g., Water, Buffers): Expected to be soluble. The dihydrochloride salt form enhances water solubility compared to its free base.[4] The solubility in buffered solutions will be pH-dependent. At lower pH values, the compound will remain fully protonated and is expected to exhibit its highest aqueous solubility. As the pH increases towards the pKa of the hydrazine nitrogens, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. These solvents can engage in hydrogen bonding with the protonated hydrazine group and the chloride counter-ions. Hydrazine itself is miscible with methanol and ethanol.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble to moderately soluble. While lacking hydroxyl groups for hydrogen bonding, the high polarity of these solvents can typically solvate ionic salts.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Expected to have low to negligible solubility. The high polarity and ionic nature of the dihydrochloride salt are incompatible with non-polar environments.

The Science of Solubility Determination: Kinetic vs. Thermodynamic Equilibrium

In drug discovery, solubility is often assessed in two distinct phases: kinetic and thermodynamic.[7]

-

Kinetic Solubility: This is a high-throughput screening method typically used in the early stages of discovery. It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous buffer.[7] This method is rapid and provides an early flag for potential solubility issues.

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[7] This "gold standard" measurement is crucial for later-stage development, including formulation and biopharmaceutical classification.

The following diagram illustrates the distinct workflows for these two fundamental types of solubility assessment.

Caption: High-level workflows for kinetic and thermodynamic solubility determination.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol details the industry-standard shake-flask method for determining the equilibrium solubility of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride.

Objective: To determine the thermodynamic solubility of the test compound in a specified solvent system at a controlled temperature.

Materials:

-

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride (solid)

-

Solvents of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Prepare samples in triplicate for each solvent system.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached.

-

-

Sample Processing and Analysis:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a short period to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all solid particles.

-

Immediately dilute the filtrate with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method against the previously prepared calibration curve.

-

-

Calculation:

-

Calculate the concentration of the compound in the original undiluted supernatant, accounting for the dilution factor.

-

The average concentration from the triplicate samples represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

The logical flow of this protocol ensures a robust and reproducible determination of thermodynamic solubility.

Caption: Step-by-step workflow for the shake-flask solubility protocol.

Data Interpretation and Conclusion

The solubility of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a critical parameter that dictates its utility in various research and development applications. As a dihydrochloride salt, it is engineered for enhanced aqueous solubility, a feature that is paramount for its use in biological assays and for potential formulation into aqueous dosing vehicles. The pH of the medium is expected to be a significant factor, with higher solubility anticipated in acidic to neutral conditions.

For drug development professionals and researchers, it is imperative to move beyond qualitative assumptions and generate precise, quantitative solubility data. The methodologies for kinetic and thermodynamic solubility determination outlined in this guide provide a clear and reliable path to obtaining this crucial information. By rigorously applying these protocols, scientists can ensure the integrity of their experimental results, make informed decisions in lead optimization, and build a solid foundation for the successful development of novel chemical entities derived from this valuable synthetic building block.

References

- Sciencemadness. (2025, October 13). Hydrazine. Sciencemadness Wiki.

- National Toxicology Program. (n.d.).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- ChemicalBook. (2025, September 25). Hydrazine dihydrochloride.

- BenchChem. (n.d.). (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride - CAS 1349718-18-8.

- Solubility of Things. (n.d.). Hydrazine.

- Smolecule. (n.d.). Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0.

- Advanced ChemBlocks. (n.d.). {[4-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride 97%.

- Kemix Pty Ltd. (n.d.). (4-(Trifluoromethyl)benzyl)hydrazine hydrochloride.

- BLD Pharm. (n.d.). 74195-71-4|(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride.

- Smolecule. (n.d.). Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0.

Sources

- 1. (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride - CAS 1349718-18-8 [benchchem.com]

- 2. kemix.com.au [kemix.com.au]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Hydrazine - Sciencemadness Wiki [sciencemadness.org]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Unveiling of (4-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride: A Technical Guide

Introduction

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a versatile reagent and building block in medicinal and organic chemistry.[1] Its utility stems from the presence of the trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of derivative compounds, making it a valuable moiety in drug discovery.[1] As a stable dihydrochloride salt, its solubility and handling characteristics are improved.[1] Accurate and comprehensive spectroscopic characterization is paramount to confirm the structural integrity of this compound in research and development settings. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride, grounded in established spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Correlation

The structural features of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride dictate its spectroscopic signature. The molecule comprises a 1,4-disubstituted benzene ring, a benzylic methylene group (-CH₂-), and a hydrazinium moiety (-NH₂NH₃⁺⁺), present as a dihydrochloride salt. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the protonation of the hydrazine chain significantly influence the chemical environment of the protons and carbons, which is reflected in the NMR spectra.

Caption: Molecular structure of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride, a deuterated solvent such as DMSO-d₆ or D₂O would be appropriate for analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydrazinium protons. The electron-withdrawing trifluoromethyl group will deshield the aromatic protons, shifting them downfield.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~10.0 - 11.0 | Broad Singlet |

| ~7.8 - 7.9 | Doublet |

| ~7.6 - 7.7 | Doublet |

| ~4.3 - 4.4 | Singlet |

Rationale: The aromatic region is expected to exhibit an AA'BB' system, appearing as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing -CF₃ group will be more deshielded and appear at a lower field than the protons meta to this group. The benzylic protons will appear as a singlet, shifted downfield due to the adjacent electronegative nitrogen atom. The hydrazinium protons are expected to be broad and significantly downfield due to protonation and exchange with any residual water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The presence of the trifluoromethyl group will result in splitting of the signals for the carbon to which it is attached and the adjacent aromatic carbons due to C-F coupling.

| Predicted ¹³C NMR Data | | | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | ~140 - 142 | Singlet | | Ar-C (ipso to -CH₂NHNH₃⁺⁺) | | ~130 - 132 | Quartet | ~30-35 | Ar-C (ipso to -CF₃) | | ~129 - 131 | Singlet | | Ar-C (ortho to -CH₂NHNH₃⁺⁺) | | ~125 - 127 | Quartet | ~3-5 | Ar-C (meta to -CF₃) | | ~122 - 125 | Quartet | ~270-275 | -CF₃ | | ~50 - 52 | Singlet | | -CH₂- |

Rationale: The quaternary carbon attached to the -CF₃ group will appear as a quartet with a large coupling constant. The aromatic carbons will show characteristic shifts for a 1,4-disubstituted ring, with the carbons ortho and meta to the -CF₃ group also exhibiting splitting, albeit with smaller coupling constants. The benzylic carbon will be found in the aliphatic region, shifted downfield by the attached nitrogen.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride, the spectrum can be obtained using a KBr pellet or a Nujol mull.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Intensity |

| 3200 - 2600 | Strong, Broad |

| ~3050 | Medium |

| ~2900 | Medium |

| ~1610, ~1500 | Medium |

| ~1450 | Medium |

| 1350 - 1100 | Strong |

| ~1100 - 1000 | Strong |

| ~850 | Strong |

Rationale: A very broad and strong absorption in the 3200-2600 cm⁻¹ region is characteristic of the N-H stretching vibrations of the protonated amine groups in the hydrazinium dihydrochloride salt. The strong absorptions in the 1350-1100 cm⁻¹ range are indicative of the C-F stretching of the trifluoromethyl group. The aromatic C=C stretching bands and the out-of-plane C-H bending for a 1,4-disubstituted ring provide further evidence for the core structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this salt.

The expected molecular weight of the free base, (4-(Trifluoromethyl)benzyl)hydrazine, is approximately 190.07 g/mol .[2] In the mass spectrum, one would expect to see the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+)

-

[M+H]⁺: m/z ≈ 191.08

-

[M+Na]⁺: m/z ≈ 213.06

Fragmentation Pathway:

The primary fragmentation is expected to involve the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-(trifluoromethyl)benzyl cation.

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample compartment.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.

Conclusion